molecular formula C12H20Cl2N2O B1442245 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride CAS No. 286464-56-0

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride

Cat. No.: B1442245
CAS No.: 286464-56-0
M. Wt: 279.2 g/mol
InChI Key: QRVNSMPJFBRWTA-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. The presence of the ethoxy group on the phenyl ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethoxyphenylamine and piperazine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Formation of Intermediate: The 3-ethoxyphenylamine reacts with piperazine to form the intermediate 1-(3-ethoxy-phenyl)-piperazine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3-ethoxy-phenyl)-piperazine.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or alternative solvents.

Chemical Reactions Analysis

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound may act as an agonist or antagonist at certain receptors, influencing the release and uptake of neurotransmitters. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

    1-(4-Methoxy-phenyl)-piperazine: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical reactivity and biological activity.

    1-(3-Chloro-phenyl)-piperazine: Contains a chloro group, which significantly alters its pharmacological profile.

    1-(3-Trifluoromethyl-phenyl)-piperazine: The trifluoromethyl group imparts unique electronic properties, affecting its interaction with biological targets.

Properties

IUPAC Name

1-(3-ethoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14;;/h3-5,10,13H,2,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVNSMPJFBRWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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